8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one
Description
Molecular Formula and CAS Registry Number
The compound 8-Bromo-2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one possesses the molecular formula C₁₂H₈BrN₃O, establishing its composition of twelve carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom. The Chemical Abstracts Service has assigned this compound the registry number 1447607-49-9, which serves as a unique identifier in chemical databases and literature. The molecular weight of 290.1154 grams per mole positions this compound within the range typical for small molecule pharmaceutical candidates. The structural representation through Simplified Molecular Input Line Entry System notation is documented as "Brc1c[nH]c(=O)n2c1nc(c2)c1ccccc1", which provides a linear encoding of the molecular connectivity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈BrN₃O | |
| CAS Registry Number | 1447607-49-9 | |
| Molecular Weight | 290.1154 g/mol | |
| MDL Number | MFCD25542229 |
The compound's registry in multiple chemical databases confirms its recognized status within the scientific community. Commercial availability through various chemical suppliers indicates its accessibility for research purposes, with typical packaging ranging from 100 milligrams to 1 gram quantities. The standardized identification codes facilitate accurate communication and procurement of this specific chemical entity across research institutions and pharmaceutical companies.
Core Heterocyclic Framework: Imidazo[1,2-c]pyrimidin-5(6H)-one System
The imidazo[1,2-c]pyrimidin-5(6H)-one framework represents a fused bicyclic system that combines an imidazole ring with a pyrimidine ring, creating a rigid planar structure with unique electronic properties. This heterocyclic system contains four nitrogen atoms distributed across the two rings, with one nitrogen bearing a hydrogen atom in the 6-position, contributing to the compound's tautomeric behavior. The carbonyl group at position 5 introduces electrophilic character and provides opportunities for hydrogen bonding interactions. The fusion pattern of the imidazole and pyrimidine rings creates a conjugated π-electron system that influences the compound's optical and electronic properties.
Research investigating the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has demonstrated its effectiveness as a core structure for developing cyclin-dependent kinase 2 inhibitors, with twenty-six compounds in this series showing measurable inhibitory activity. The structural rigidity imposed by the fused ring system provides a well-defined three-dimensional arrangement of substituents, which is crucial for molecular recognition and binding affinity. The presence of multiple nitrogen atoms creates sites for potential coordination with metal centers and provides hydrogen bond acceptor capabilities that enhance protein-ligand interactions.
The heterocyclic framework exhibits stability under various chemical conditions while maintaining reactivity at specific positions that allow for synthetic modifications. The electron-deficient nature of the pyrimidine portion contrasts with the electron-rich imidazole segment, creating an electronic asymmetry that influences reactivity patterns and chemical behavior. This structural arrangement positions the imidazo[1,2-c]pyrimidin-5(6H)-one system as a privileged scaffold in medicinal chemistry applications.
Substituent Analysis: 8-Bromo and 2-Phenyl Groups
The 8-bromo substituent introduces significant electronic and steric effects to the imidazo[1,2-c]pyrimidin-5(6H)-one core structure. Bromine, with its high electronegativity and substantial atomic radius, functions as an electron-withdrawing group that influences the electron density distribution throughout the heterocyclic system. The positioning at the 8-position places the bromine atom adjacent to the nitrogen atom of the imidazole ring, creating a site of increased electrophilic character. This substitution pattern can enhance the compound's reactivity toward nucleophilic attack and modify its binding interactions with biological targets.
The 2-phenyl group provides a substantial hydrophobic domain that extends the molecular surface area and creates opportunities for π-π stacking interactions with aromatic amino acids in protein binding sites. The phenyl ring adopts a coplanar or near-coplanar orientation with respect to the heterocyclic core, depending on steric constraints and electronic effects. This aromatic substituent contributes to the compound's lipophilicity and influences its pharmacokinetic properties, including membrane permeability and protein binding affinity.
| Substituent | Position | Electronic Effect | Steric Parameter | Hydrophobicity |
|---|---|---|---|---|
| Bromo | 8 | Electron-withdrawing | Large atomic radius | Moderate |
| Phenyl | 2 | π-electron donation | Bulky aromatic | High |
The combination of the 8-bromo and 2-phenyl substituents creates a unique substitution pattern that balances electronic effects with steric considerations. The bromine atom's electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon, potentially increasing the compound's reactivity in nucleophilic addition reactions. Meanwhile, the phenyl group provides a recognition element that can engage in favorable interactions with hydrophobic regions of protein binding sites, contributing to selectivity and potency in biological applications.
Tautomeric Equilibria and Conformational Dynamics
The imidazo[1,2-c]pyrimidin-5(6H)-one system exhibits complex tautomeric behavior due to the presence of multiple nitrogen atoms and the carbonyl group at position 5. The primary tautomeric equilibrium involves the migration of the hydrogen atom between the nitrogen at position 6 and the oxygen atom of the carbonyl group, creating keto and enol tautomeric forms. Research on related pyrimidone systems indicates that the keto form typically predominates in most solvents due to the greater stability of the carbonyl group compared to the enol form.
Studies on related imidazopyrimidine derivatives have revealed that compounds with monosubstituted amino groups at position 7 exist predominantly as tetrahydro tautomers with methylene character at position 5. However, compounds with disubstituted amino groups demonstrate solvent-dependent equilibria between different tautomeric forms. The tautomeric behavior of this compound likely follows similar patterns, with the keto form being favored due to the stability provided by the conjugated π-system.
The conformational dynamics of this compound involve rotation around the C-N bond connecting the phenyl group to the heterocyclic core. Nuclear magnetic resonance studies of related compounds indicate that the phenyl ring can adopt multiple orientations relative to the imidazopyrimidine plane, with energy barriers for rotation being influenced by steric interactions with adjacent substituents. The 8-bromo group's position creates additional steric constraints that may restrict certain conformational arrangements.
Quantum mechanical calculations on similar pyrimidone systems suggest that intramolecular proton migration requires substantial activation energy, indicating that tautomeric interconversion occurs slowly at room temperature. The presence of the bromine atom at position 8 may influence the electronic distribution and thereby affect the relative stabilities of different tautomeric forms. These tautomeric and conformational properties have significant implications for the compound's biological activity and molecular recognition properties.
Comparative Analysis with Related Imidazopyrimidinones
The structural comparison of this compound with related imidazopyrimidinone derivatives reveals important structure-activity relationships within this chemical class. The positioning of the bromine substituent at the 8-position distinguishes this compound from other halogenated analogs, such as 3-bromo-2-phenylimidazo[1,2-a]pyridine, which features the bromine at a different ring position and incorporates a pyridine rather than pyrimidine ring. The imidazo[1,2-c]pyrimidine framework of the target compound differs significantly from the imidazo[1,2-a]pyridine system in terms of nitrogen positioning and electronic properties.
Research on a series of twenty-six compounds based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has demonstrated that substituents at position 8 with sizes up to naphtyl or methoxyphenyl groups generally produce single-digit micromolar inhibitory concentrations against cyclin-dependent kinase 2. This finding suggests that the 8-bromo substituent in the target compound represents an optimal size range for biological activity. The 2-phenyl positioning provides consistent activity across the series, indicating that this substitution pattern contributes favorably to target binding.
The imidazopyrimidine family demonstrates remarkable versatility as a pharmaceutical scaffold, with applications spanning antiviral, antifungal, anti-inflammatory, and anticancer therapeutic areas. The adaptable structure allows for extensive modifications through structure-activity relationship studies, enabling optimization of pharmacological effects. The ability of imidazopyrimidine derivatives to target specific molecular entities, particularly protein kinases involved in cellular signaling pathways, positions them as valuable tools in drug discovery programs.
Comparative analysis of tautomeric behavior shows that the imidazo[1,2-c]pyrimidine system of the target compound exhibits different tautomeric preferences compared to imidazo[1,2-a]pyridine analogs. The additional nitrogen atom in the pyrimidine ring creates additional sites for hydrogen bonding and alters the electronic distribution, potentially affecting biological activity and selectivity profiles. These structural differences highlight the importance of careful scaffold selection in medicinal chemistry applications.
Properties
IUPAC Name |
8-bromo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZAWKKWPKNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions between α-haloketones and 2-aminopyrimidines are frequently employed in synthesizing pyrimidine derivatives. Ponnala and co-workers have demonstrated that neutral alumina can act as a catalyst for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives at room temperature, offering a straightforward and efficient methodology for producing a range of imidazopyridine derivatives.
Dong-Jian Zhu and colleagues discovered a method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines, requiring neither a catalyst nor a solvent and proceeding efficiently at 60ºC. The mechanism involves the nucleophilic substitution of the bromide or chloride ion by the pyridine nitrogen present in 2-aminopyridine.
Tandem Reactions
Nair and colleagues developed a synthesis and functionalization technique for imidazo[1,2-a]pyridines based on the reaction between Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines in methanol at room temperature. This method allows for the production of diverse imidazo[1,2-a]pyridine derivatives, but it is ineffective with certain aminoheterocycles like 2-aminopyrimidine, 2-aminopyrazine, and 2-aminothiazole.
DiMauro and colleagues detailed a rapid strategy for synthesizing 2,6-disubstituted-3-aminoimidazopyridines, utilizing microwave irradiation and a "one-pot" cyclization technique similar to the Suzuki coupling, accommodating a range of aldehydes, isonitriles, and bromine derivatives.
Multicomponent Reactions
In 2007, Rousseau et al. and Adib et al. independently reported multicomponent processes for synthesizing imidazo[1,2-a]pyridine by reacting 2-aminopyridine with aldehyde and isonitrile.
Transition-Metal Catalyzed Reactions
Transition-metal catalysis, particularly using copper, has emerged as a viable strategy for constructing imidazo[1,2-a]pyridine frameworks. These methods often involve C-H activation or cross-coupling reactions to form the necessary carbon-carbon or carbon-nitrogen bonds.
DBU-Catalyzed Synthesis
Veer and Singh developed a protocol for synthesizing 2-arylimidazo[1,2-a]pyridines using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides, catalyzed by DBU in aqueous ethanol at room temperature.
Table 1. Optimization of Reaction Conditions for DBU-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU | CHCl3 | Room | 6 | 80 |
| 2 | DBN | CHCl3 | Room | 6 | 75 |
| 3 | DMAP | CHCl3 | Room | 6 | 70 |
| 4 | DABCO | CHCl3 | Room | 6 | 65 |
| 5 | Et3N | CHCl3 | Room | 6 | 60 |
| 6 | DBU | CH3CN | Room | 6 | 78 |
| 7 | DBU | THF | Room | 6 | 72 |
| 8 | DBU | Dioxane | Room | 6 | 70 |
| 9 | DBU | EtOH | Room | 6 | 82 |
| 10 | DBU | H2O | Room | 6 | 65 |
| 11 | DBU | EtOH : H2O (1:1) | Room | 2 | 94 |
| 12 | DBU | EtOH : H2O (1:1) | 0 | 6 | 85 |
| 13 | DBU | EtOH : H2O (1:1) | 40 | 1 | 90 |
| 14 | DBU (0.5 equiv.) | EtOH : H2O (1:1) | Room | 6 | 70 |
| 15 | DBU (1.5 equiv.) | EtOH : H2O (1:1) | Room | 2 | 94 |
| 16 | No base | EtOH : H2O (1:1) | Room | 12 | No reaction |
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the bromine substituent to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyrimidines with different biological and chemical properties .
Scientific Research Applications
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
Recent studies have identified 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one as a promising inhibitor of PRMT5, an enzyme implicated in various cancers. Inhibiting PRMT5 can disrupt the methylation of arginine residues on target proteins, affecting their function and potentially leading to cancer cell death.
- Case Study : A study published in December 2024 demonstrated that derivatives of this compound exhibit high potency against PRMT5 with IC₅₀ values in the nanomolar range. These compounds were tested in vitro and showed significant effects on cancer cell lines, suggesting their potential for further development as anticancer therapeutics .
| Compound | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Compound A | 2.3 | 103 |
| Compound B | 3.1 | 100.9 |
Biochemical Assays
The compound has been utilized in various biochemical assays to evaluate its interaction with target proteins and its efficacy as an inhibitor. Its structure allows it to fit into specific binding sites on target proteins, making it a valuable tool for drug discovery.
- Application : In assays designed to measure the inhibition of methylation reactions catalyzed by PRMT5, this compound was shown to effectively compete with substrate binding, thereby confirming its role as an inhibitor .
Research into Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Researchers have explored various substitutions on the imidazo-pyrimidine scaffold to enhance its biological activity.
Mechanism of Action
The mechanism of action of 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
- Bromine vs. However, chlorine-containing analogs (e.g., 7-chloro derivative) exhibit notable CDK2 inhibition with high selectivity .
- Bromine vs. Fluorine : Fluorine’s electronegativity and smaller size reduce steric hindrance but may limit hydrophobic interactions. The 8-fluoro analog has a markedly lower logP (-1.94), suggesting reduced bioavailability compared to brominated derivatives .
Aryl-Substituted Derivatives
The 2-position aryl group modulates target selectivity and solubility:
Table 2: Comparison of Aryl-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
- Phenyl vs. Dimethoxyphenyl : The dimethoxyphenyl group in the 7-position enhances solubility due to polar methoxy groups but necessitates low-temperature storage for stability . In contrast, the phenyl group in the target compound prioritizes hydrophobic interactions.
- Phenoxyphenyl (Patent Compound): The patent compound’s 4-phenoxyphenyl group and additional piperidinylamino substituent enable FLT3 inhibition, highlighting the role of extended aromatic systems in targeting specific kinases .
Biological Activity
8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and specific case studies, highlighting its anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C₁₂H₈BrN₃O
- Molecular Weight : 290.12 g/mol
- CAS Number : 1447607-49-9
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing significant potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer effects. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), showing significant antiproliferative activity. The IC₅₀ values were reported to be in the micromolar range, indicating effective inhibition of cell growth .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.09 |
| HepG2 | 0.03 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anti-inflammatory Potential
The anti-inflammatory properties of the compound were assessed through various in vitro assays. It exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of derivatives of imidazo[1,2-C]pyrimidine compounds:
- Anticancer Study : A study evaluated a series of imidazo[1,2-C]pyrimidine derivatives for their anticancer properties. Among them, compounds with bromine substitutions showed enhanced activity against cancer cell lines compared to non-brominated analogs .
- Antibacterial Assessment : Another investigation focused on the antibacterial efficacy of imidazo[1,2-C]pyrimidine derivatives against resistant bacterial strains. The study found that modifications at the phenyl ring significantly improved antibacterial potency .
- In Vivo Studies : Animal models treated with compounds similar to this compound exhibited reduced tumor sizes and improved survival rates compared to controls, affirming the compound's therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one?
- Methodological Answer : The compound can be synthesized via bromination of precursor imidazo[1,2-a]pyrimidines. Evidence suggests using 2 equivalents of bromine at room temperature for 1 hour to achieve regioselective dibromination, as lower temperatures (e.g., 0°C) or insufficient bromine equivalents yield mixtures of mono- and dibrominated byproducts. Microwave-assisted synthesis may enhance reaction efficiency by reducing side-product formation .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine NMR spectroscopy (to confirm regioselectivity of bromination) with HRMS for molecular weight validation. For example, in bromination reactions, -NMR can distinguish between mono- and dibrominated isomers by analyzing aromatic proton splitting patterns, while HRMS confirms the molecular ion peak .
Q. What functionalization strategies are viable for modifying the imidazo[1,2-C]pyrimidine scaffold?
- Methodological Answer : The bromine atom at the 8-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). Additionally, reactions with nucleophiles like pyrimidin-2-amine can yield fused heterocyclic derivatives, as demonstrated in analogous imidazo[1,2-a]pyrimidine systems .
Advanced Research Questions
Q. How can computational methods resolve contradictions in bromination regioselectivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict bromine’s preferential attack sites. For example, observed a mixture of 3-Br and 6-Br isomers under suboptimal conditions. Computational modeling (as in ICReDD’s workflow) can identify transition states and thermodynamic stability differences, guiding experimental adjustments .
Q. What role do AI-driven platforms play in optimizing reaction conditions for this compound?
- Methodological Answer : AI tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate optimal conditions (e.g., solvent polarity, temperature gradients). For instance, machine learning algorithms can analyze historical bromination data to recommend reagent ratios or reaction times, reducing trial-and-error experimentation .
Q. How to address conflicting spectroscopic data during characterization?
- Methodological Answer : Use controlled experiments to isolate intermediates (e.g., mono-brominated vs. dibrominated products) and validate via orthogonal techniques. For example, if NMR suggests multiple brominated isomers, HPLC purification followed by X-ray crystallography (as in ) can unambiguously assign structures .
Q. What experimental design frameworks improve yield and reproducibility?
- Methodological Answer : Implement factorial design to assess interactions between variables (e.g., bromine equivalents, temperature). For example, a 2 factorial design can test the impact of microwave power vs. conventional heating on reaction efficiency, with regression analysis identifying significant factors .
Q. How does X-ray crystallography confirm conformational stability in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides bond angles and torsion angles critical for assessing steric strain or π-π interactions. For example, used this to validate the spiro-imidazo[1,2-a]pyridine conformation, ensuring structural fidelity in derivatives .
Key Notes
- Avoid trial-and-error approaches by integrating computational screening (e.g., ICReDD’s reaction path search) with experimental validation .
- Structural ambiguities require cross-disciplinary resolution (e.g., crystallography + spectroscopy) .
- Advanced methodologies like AI-driven automation are critical for scaling synthesis and functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
